![molecular formula C23H20N4O3S B2798720 N-(1-(4-(苯并[d][1,3]二氧杂环戊-5-基)噻唑-2-基)-3-甲基-1H-吡唑-5-基)-3-苯基丙酰胺 CAS No. 1019101-33-7](/img/structure/B2798720.png)

N-(1-(4-(苯并[d][1,3]二氧杂环戊-5-基)噻唑-2-基)-3-甲基-1H-吡唑-5-基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

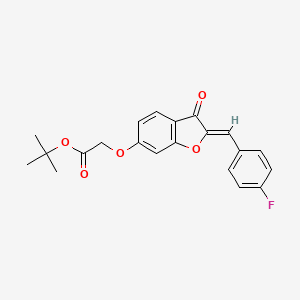

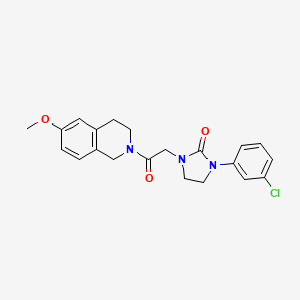

The compound “N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3-phenylpropanamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of substituted cinnamides, a series of N- ( (benzo [1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituent groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole moiety, which is a type of aromatic ether. The thiazol-2-yl group is a type of heterocyclic compound containing sulfur and nitrogen. The 3-methyl-1H-pyrazol-5-yl group is a type of pyrazole, which is a class of unsaturated heterocyclic compounds with a 5-membered ring structure. The 3-phenylpropanamide group consists of a phenyl group attached to a propanamide moiety .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the compound could potentially undergo reactions typical of amides, such as hydrolysis or condensation. The aromatic rings in the molecule could also participate in electrophilic aromatic substitution reactions .科学研究应用

抗菌和抗增殖活性:类似于所讨论的化合物,与苯并[1,3]二氧杂环部分连接的噻唑基吡唑啉衍生物已被合成并评估其抗菌和抗增殖活性。该系列中的一些化合物表现出显着的生物学特性,显示出对 HCT-116 癌细胞的有效性 (Mansour 等人,2020)。

抗菌活性:1-((苯并[d]噻唑-2-基)甲基)-4,5-二氢-3-甲基-N-苯基-1H-吡唑-5-亚胺的衍生物表现出抗菌活性。氯取代基的存在增加了对几种细菌的毒性 (Uma 等人,2017)。

潜在的抗菌剂:发现苯并[d]噻唑基取代的吡唑-5-酮的新型类似物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌 (Palkar 等人,2017)。

抗肿瘤剂:一些含有噻吩部分的双吡唑基-噻唑已显示出有效的抗肿瘤活性,特别是对肝细胞癌细胞系 (Gomha 等人,2016)。

抗真菌活性:噻唑基-吡唑基-1,2,3-三唑衍生物已被合成并筛选出对各种真菌菌株的抗真菌活性,一些化合物显示出有希望的结果 (Nalawade 等人,2019)。

抗菌筛选:已经合成并显示出具有抗菌性能的新型噻唑基吡唑和苯并恶唑衍生物 (Landage 等人,2019)。

乳腺肿瘤转移抑制:与所讨论的化合物结构相似的化合物已被用于在基于细胞的研究中抑制乳腺肿瘤转移 (Wang 等人,2011)。

抗癌评估:合成了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺并评估了其对几种癌细胞系的抗癌活性 (Ravinaik 等人,2021)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . Therefore, it is plausible that this compound may also target cancer cells.

Biochemical Pathways

It is known that many anticancer agents, including those with similar structures to this compound, often target microtubules and their component protein, tubulin . These agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

It is known that 1,3-benzodioxole ring system, a structural fragment of this compound, is found in many compounds exhibiting a broad spectrum of biological activities . These compounds regulate cytochrome P 450-dependent drug oxidation, which is important in the process of eliminating drugs from the body .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, disrupting normal cell cycle progression and promoting programmed cell death.

属性

IUPAC Name |

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-15-11-21(25-22(28)10-7-16-5-3-2-4-6-16)27(26-15)23-24-18(13-31-23)17-8-9-19-20(12-17)30-14-29-19/h2-6,8-9,11-13H,7,10,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDICHBQYOQJSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)

![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)